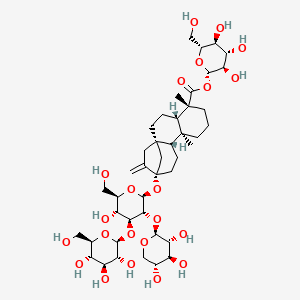
Rebaudioside F
Vue d'ensemble
Description
Le rébaudioside F est un glycoside diterpénique isolé des feuilles de la plante Stevia rebaudiana. Il est l'un des nombreux glycosides de stéviol qui contribuent à la douceur des feuilles de stévia. Le rébaudioside F est connu pour sa forte intensité sucrée, qui est significativement supérieure à celle du saccharose. Il est utilisé comme édulcorant naturel faible en calories dans divers produits alimentaires et boissons .
Applications De Recherche Scientifique
Rebaudioside F has several scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: this compound is studied for its potential effects on metabolic pathways and its role as a natural sweetener.
Medicine: Research is ongoing to explore its potential benefits in managing diabetes and obesity due to its low-calorie content.
Mécanisme D'action
Target of Action
Rebaudioside F, like other steviol glycosides, primarily targets the human taste receptors, contributing to its sweetening proficiency . It’s also suggested that it may interact with other cellular targets due to its potential medicinal activities .
Mode of Action
It’s known that steviol glycosides interact with the taste receptors on the tongue to produce a sweet sensation
Biochemical Pathways
This compound is part of the steviol glycosides biosynthetic pathway . The biosynthetic pathways leading to the formation of various steviol glycosides are complex and still under investigation .
Pharmacokinetics
Studies on related compounds like rebaudioside a suggest that steviol glycosides are readily absorbed after oral administration and metabolized to steviol and steviol glucuronide
Result of Action
The primary result of this compound’s action is its sweetening effect, which is superior to that of sucrose and is noncaloric, noncariogenic, and nonfermentative . The potential medicinal activities of steviol glycosides, including antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal activity, deserve special attention .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the solubility of related compounds like Rebaudioside D can be improved by creating different polymorphs
Orientations Futures
Steviol glycosides, including Rebaudioside F, exhibit a superior sweetener proficiency to that of sucrose and are noncaloric, noncariogenic, and nonfermentative . They possess interesting medicinal activities, including antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal activity . Further clinical research is needed to understand underlying mechanisms of action, therapeutic indexes, and pharmacological applications .
Analyse Biochimique
Cellular Effects
It is known that steviol glycosides, including Rebaudioside F, can stimulate the release of glucagon-like peptide 1 (GLP-1) from intestinal cells . This suggests that this compound may have an impact on cell signaling pathways and cellular metabolism.
Metabolic Pathways
It is known that steviol glycosides are involved in various metabolic pathways
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du rébaudioside F implique la glycosylation du stéviol, un aglycone diterpénique. Le processus comprend généralement l'addition progressive d'unités de glucose au squelette du stéviol. Les réactions de glycosylation sont souvent catalysées par des enzymes glycosyltransférases, qui facilitent le transfert du glucose d'une molécule donneuse à l'aglycone du stéviol .
Méthodes de Production Industrielle : La production industrielle du rébaudioside F implique principalement l'extraction et la purification des feuilles de Stevia rebaudiana. Les feuilles sont d'abord séchées, puis soumises à une extraction à l'eau ou à l'alcool pour obtenir un extrait brut contenant divers glycosides de stéviol. Cet extrait est ensuite purifié à l'aide de techniques telles que la cristallisation, la chromatographie et la filtration pour isoler le rébaudioside F .
Analyse Des Réactions Chimiques
Types de Réactions : Le rébaudioside F subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le rébaudioside F peut être oxydé pour former divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les liaisons glycosidiques dans le rébaudioside F.
Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyles des unités de glucose.
Réactifs et Conditions Courants :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs comme l'anhydride acétique et la pyridine.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du rébaudioside F, qui peuvent avoir des profils de douceur et des caractéristiques de stabilité différents .
4. Applications de Recherche Scientifique
Le rébaudioside F a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle pour étudier les réactions de glycosylation et la synthèse des glycosides.
Biologie : Le rébaudioside F est étudié pour ses effets potentiels sur les voies métaboliques et son rôle d'édulcorant naturel.
Médecine : La recherche est en cours pour explorer ses avantages potentiels dans la gestion du diabète et de l'obésité en raison de sa faible teneur en calories.
5. Mécanisme d'Action
Le rébaudioside F exerce ses effets principalement par son interaction avec les récepteurs du goût sur la langue. Il se lie au récepteur du goût sucré, un récepteur couplé aux protéines G, qui déclenche une voie de transduction du signal conduisant à la perception de la douceur. Les cibles moléculaires impliquées comprennent les sous-unités T1R2 et T1R3 du récepteur du goût sucré .
Comparaison Avec Des Composés Similaires
Le rébaudioside F est comparé à d'autres glycosides de stéviol tels que le rébaudioside A, le rébaudioside C et le stéviosides. Bien que tous ces composés partagent un squelette de stéviol similaire, ils diffèrent par le nombre et le type de groupements sucrés qui y sont attachés. Le rébaudioside F est unique en raison de son motif de glycosylation spécifique, qui contribue à son profil de douceur distinct et à ses caractéristiques de stabilité .
Composés Similaires :
- Rébaudioside A
- Rébaudioside C
- Stéviosides
- Dulcoside A
Propriétés
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H68O22/c1-17-11-42-9-5-22-40(2,7-4-8-41(22,3)39(57)64-37-32(56)29(53)26(50)20(13-45)60-37)23(42)6-10-43(17,16-42)65-38-34(63-35-30(54)24(48)18(47)15-58-35)33(27(51)21(14-46)61-38)62-36-31(55)28(52)25(49)19(12-44)59-36/h18-38,44-56H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24+,25-,26-,27-,28+,29+,30-,31-,32-,33+,34-,35+,36+,37+,38+,40-,41-,42-,43+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLAUKAHEAUVFE-AVBZULRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(CO7)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H68O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019862 | |
| Record name | Rebaudioside F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
937.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438045-89-7 | |
| Record name | Rebaudioside F | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438045-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rebaudioside F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0438045897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rebaudioside F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REBAUDIOSIDE F | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JYN4KSY90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is Rebaudioside F and where is it found?
A: this compound is a naturally occurring diterpene glycoside primarily found in the leaves of the Stevia rebaudiana Bertoni plant. [, , , ] It belongs to a group of compounds known as steviol glycosides, which are recognized for their sweet taste. [, ]
Q2: What is the chemical structure of this compound?
A: this compound consists of an aglycone moiety, ent-kaur-16-en-19-oic acid, linked to several sugar residues. The specific arrangement of these sugar units is elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. [, ] Its molecular formula is C44H70O23. [, ]
Q3: How is this compound typically isolated and purified from Stevia rebaudiana?
A: this compound can be isolated from Stevia rebaudiana extracts using various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC). [, ] Purification often involves multiple steps, including crystallization using a solvent/antisolvent system to achieve high purity. []
Q4: What are the primary analytical methods used to characterize and quantify this compound?
A4: this compound is commonly characterized and quantified using a combination of techniques:
- NMR Spectroscopy: Provides detailed structural information, including the configuration of sugar moieties. [, ]
- Mass Spectrometry: Determines the molecular weight and fragmentation pattern, aiding in identification. [, ]
- High-Performance Liquid Chromatography (HPLC): A versatile technique used for both separation and quantification of this compound in complex mixtures. [, ]
Q5: How does the structure of this compound compare to other steviol glycosides?
A: While all steviol glycosides share the same aglycone core, they differ in the type, number, and linkage positions of sugar residues attached to this core. [, ] These structural variations contribute to differences in sweetness intensity and other physicochemical properties among steviol glycosides. []
Q6: What is the impact of temperature and pH on the HPLC analysis of this compound?
A: Research indicates that both temperature and pH significantly influence the separation of steviol glycosides, including this compound, during HPLC analysis. [, ] Optimal separation has been observed at specific temperature and pH ranges, highlighting the importance of controlled conditions for accurate analysis. [, ]
Q7: Has the essential oil of Stevia rebaudiana been investigated for its potential to contain this compound?
A: Studies utilizing various drying methods and extraction solvents have explored the composition of essential oil from Stevia rebaudiana. [] Results suggest that while this compound is detectable in these essential oil extracts, its concentration appears to be lower compared to other steviol glycosides, such as stevioside and rebaudioside A. []
Q8: Are there any studies on the stability of this compound under different conditions?
A: While specific stability studies focused on this compound are limited within the provided research, it's important to note that steviol glycosides, in general, are known for their stability across a range of pH and temperature conditions. [] Further research is needed to fully elucidate the stability profile of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans](/img/structure/B2929702.png)
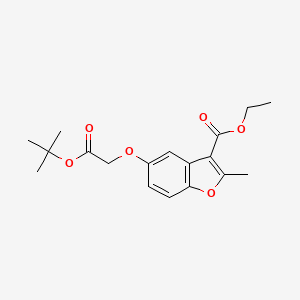
![4-chloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2929704.png)
![2-(4-Methylpyrimidin-2-yl)-N-(oxan-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2929705.png)
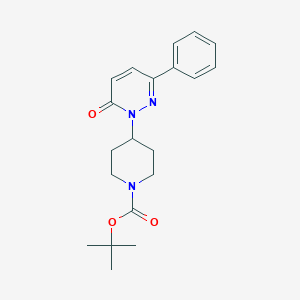
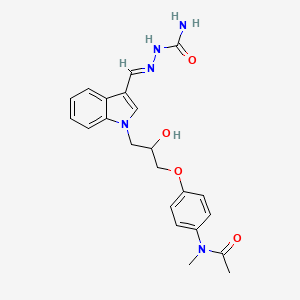

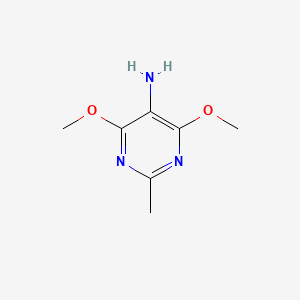
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophenyl)ethan-1-one](/img/structure/B2929715.png)
![N-[2-(4-chlorophenyl)ethyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide](/img/no-structure.png)

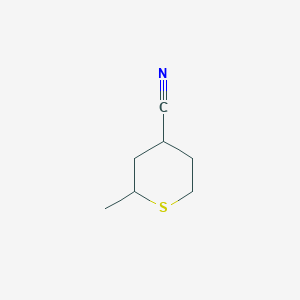
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2929721.png)
